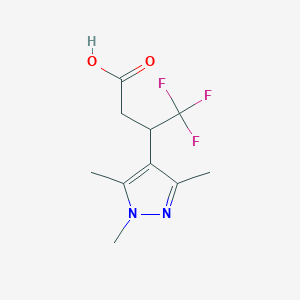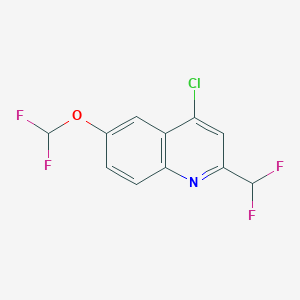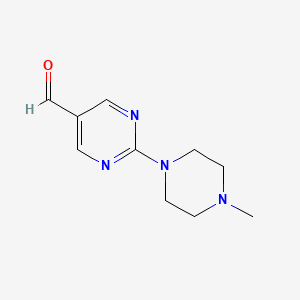![molecular formula C14H17F2NO B1428924 3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1405208-02-7](/img/structure/B1428924.png)
3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[321]octan-3-ol is a chemical compound that belongs to the class of bicyclic compounds It features a unique structure with a difluorophenyl group attached to a bicyclic octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic framework: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the bicyclic compound reacts with a difluorobenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the bicyclic framework or the difluorophenyl group.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain receptors, while the bicyclic framework provides structural stability. The compound may act on neurotransmitter receptors, modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octane: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-2-ol: The hydroxyl group is positioned differently, potentially altering its chemical behavior and biological activity.
Uniqueness
3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to the specific positioning of the hydroxyl group and the difluorophenyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c15-10-2-1-9(13(16)5-10)6-14(18)7-11-3-4-12(8-14)17-11/h1-2,5,11-12,17-18H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYYOEGUQPJLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(CC3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)
![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)


![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)

![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)

![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)
![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)


![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)

